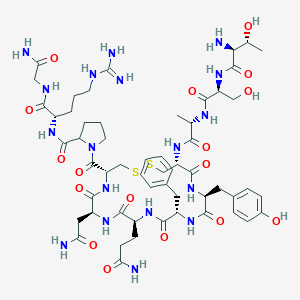![molecular formula C17H21N B050038 [(R)-3-(Benzylamino)butyl]benzene CAS No. 75659-06-2](/img/structure/B50038.png)
[(R)-3-(Benzylamino)butyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(R)-3-(Benzylamino)butyl]benzene, also known as R(+)-Benzphetamine, is a psychoactive drug that belongs to the class of amphetamine derivatives. It is a chiral compound that exists in two enantiomeric forms, R(+)-Benzphetamine and S(-)-Benzphetamine. R(+)-Benzphetamine is a sympathomimetic amine that acts as a central nervous system stimulant and an appetite suppressant. It is used for the treatment of obesity and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
The mechanism of action of R(+)-Benzphetamine involves the inhibition of monoamine transporters, such as dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). R(+)-Benzphetamine acts as a substrate for these transporters, leading to their internalization and subsequent release of monoamines into the synaptic cleft. This results in an increase in the extracellular levels of dopamine, norepinephrine, and serotonin, leading to its stimulant and appetite suppressant effects.
Biochemical and Physiological Effects
R(+)-Benzphetamine has several biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant and appetite suppressant effects. It also increases heart rate, blood pressure, and body temperature, leading to its sympathomimetic effects. R(+)-Benzphetamine can also cause side effects such as insomnia, anxiety, and agitation.
Vorteile Und Einschränkungen Für Laborexperimente
R(+)-Benzphetamine is a useful research tool for investigating the mechanism of action of amphetamine derivatives and their potential therapeutic applications. It is a potent inhibitor of monoamine transporters and can be used to study the effects of monoamine transporter blockade on the release of dopamine, norepinephrine, and serotonin. However, R(+)-Benzphetamine has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to maintain stable levels in the blood. It is also a controlled substance and requires special handling and storage.
Zukünftige Richtungen
There are several future directions for the research on R(+)-Benzphetamine. One area of interest is the development of novel amphetamine derivatives with improved pharmacological properties, such as longer half-life and increased selectivity for monoamine transporters. Another area of interest is the investigation of the potential therapeutic applications of R(+)-Benzphetamine, such as the treatment of depression and anxiety disorders. Finally, the development of new analytical methods for the detection and quantification of R(+)-Benzphetamine in biological samples could improve our understanding of its pharmacokinetics and pharmacodynamics.
Conclusion
R(+)-Benzphetamine is a psychoactive drug that acts as a central nervous system stimulant and an appetite suppressant. It is a useful research tool for investigating the mechanism of action of amphetamine derivatives and their potential therapeutic applications. R(+)-Benzphetamine has several biochemical and physiological effects on the body, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for the research on R(+)-Benzphetamine, and further studies could improve our understanding of its pharmacological properties and potential therapeutic applications.
Synthesemethoden
R(+)-Benzphetamine can be synthesized by the condensation of benzylamine with 3-chlorobutyryl chloride, followed by reduction with sodium borohydride. The resulting product is then purified by recrystallization. The chemical structure of R(+)-Benzphetamine is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
R(+)-Benzphetamine has been extensively studied for its pharmacological effects on the central nervous system. It is used as a research tool to investigate the mechanism of action of amphetamine derivatives and their potential therapeutic applications. R(+)-Benzphetamine has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant and appetite suppressant effects.
Eigenschaften
IUPAC Name |
(2R)-N-benzyl-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBYHZJHQFLGN-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)








![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)


